N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide: is a complex organic compound with a unique structure that combines a triazoloquinazoline core with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving a suitable quinazoline derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Phenylacetamide Moiety: This step involves the acylation of the triazoloquinazoline intermediate with 2-chloro-4-methylphenyl acetic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate the reaction and improve selectivity.
Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Interfering with Nucleic Acids: Binding to DNA or RNA and affecting transcription or translation processes.
Comparison with Similar Compounds
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Phenylacetamides: Compounds with similar acetamide moieties but different core structures, which may have different pharmacological profiles.
List of Similar Compounds
Triazoloquinazoline Derivatives: Compounds with modifications on the triazoloquinazoline core.
Phenylacetamide Derivatives: Compounds with variations in the phenylacetamide moiety.
Properties
Molecular Formula |
C24H18ClN5O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-15-11-12-19(18(25)13-15)26-21(31)14-29-23-22(16-7-3-2-4-8-16)27-28-30(23)20-10-6-5-9-17(20)24(29)32/h2-13H,14H2,1H3,(H,26,31) |
InChI Key |
VZDDQMJKTABJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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